REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.CN(C)P(N(C)C)(N(C)C)=O.Br[CH2:25][CH2:26][O:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>O>[O:27]([CH2:26][CH2:25][NH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][CH:12]=1)[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1
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Name
|
|
Quantity
|
33 g
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Type
|
reactant
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Smiles
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NC1=CC=C(C(=O)OCC)C=C1
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Name
|
|
Quantity
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80 mL
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Type
|
reactant
|
Smiles
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CN(P(=O)(N(C)C)N(C)C)C
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Name
|
|
Quantity
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20.1 g
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Type
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reactant
|
Smiles
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BrCCOC1=CC=CC=C1
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
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110 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is cooled
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Type
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TEMPERATURE
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Details
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chilled
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Type
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FILTRATION
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Details
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filtered
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Type
|
WASH
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Details
|
the solid washed with ethanol and with water
|
Type
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CUSTOM
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Details
|
to give crystals, mp 126°-129° C
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol
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Type
|
CUSTOM
|
Details
|
gives pale yellow crystals, mp 129°-131° C.
|
Name
|
|
Type
|
|
Smiles
|
O(C1=CC=CC=C1)CCNC1=CC=C(C(=O)OCC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |